2-Cyclobutylnicotinic acid
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Overview
Description
2-Cyclobutylnicotinic acid is an organic compound with the molecular formula C10H11NO2. It is a derivative of nicotinic acid, where the pyridine ring is substituted with a cyclobutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylnicotinic acid typically involves the cyclobutylation of nicotinic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a cyclobutylboronic acid with a halogenated nicotinic acid under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclobutyl ketones, while reduction can produce cyclobutyl alcohols .
Scientific Research Applications
2-Cyclobutylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-Cyclobutylnicotinic acid involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing biological pathways. For instance, it may modulate nicotinic acetylcholine receptors, affecting neurotransmission and cellular signaling . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, known for its role in metabolism and as a vitamin B3 supplement.
Cyclobutylcarboxylic Acid: Similar in structure but lacks the pyridine ring.
Pyridinecarboxylic Acids: A class of compounds with various substituents on the pyridine ring
Uniqueness: 2-Cyclobutylnicotinic acid is unique due to the presence of both the cyclobutyl group and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-cyclobutylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-2-6-11-9(8)7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBLGWGIEQTLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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